Cicutoxin

Neurotoxicology GABA Antagonism In Vivo Pharmacology

Cicutoxin is the definitive non-competitive GABA_A receptor antagonist for mechanistic seizure studies and forensic method development. Its unique polyacetylene geometry ensures high-affinity receptor binding, unmatched by generic antagonists. The compound’s extreme lability also makes it an ideal stress-test for stabilization technologies. Secure 99% purity now for your critical research.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 505-75-9
Cat. No. B1197497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicutoxin
CAS505-75-9
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCC(C=CC=CC=CC#CC#CCCCO)O
InChIInChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1
InChIKeyFQVNSJQTSOVRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.8 mg/L at 25 °C (est)
Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides;  practically insoluble in petroleum ether /(-)-form/

Structure & Identifiers


Interactive Chemical Structure Model





Cicutoxin (CAS 505-75-9): Scientific and Industrial Baseline Profile


Cicutoxin (CAS 505-75-9) is a highly potent neurotoxic C17-polyacetylene naturally found in water hemlock (Cicuta species), acting primarily as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA_A) receptor [1][2]. This compound is a key research tool for studying GABAergic neurotransmission and convulsant mechanisms, but its use is significantly constrained by its marked chemical instability when exposed to air, light, or heat, which leads to rapid decomposition [3].

Why Generic Substitution Fails: The Incomparable Nature of Cicutoxin in Research Applications


Cicutoxin cannot be generically substituted with other polyacetylenes or GABA_A antagonists due to a unique combination of structural and functional properties. Its specific geometry of pi-bond conjugation and the precise placement of its two hydroxyl groups are critical for its high-affinity interaction with GABA_A receptors, as demonstrated by structure-activity relationship studies [1]. Furthermore, even its closest structural isomer, oenanthotoxin, exhibits significantly different in vivo potency, underscoring that minor molecular variations translate into profound differences in biological activity and experimental outcomes [2].

Cicutoxin Quantitative Differentiation Guide: Evidence for Scientific Selection


Comparative In Vivo Toxicity: Cicutoxin vs. Oenanthotoxin in Rodent Models

In murine models, cicutoxin exhibits a median lethal dose (LD50, intraperitoneal) of approximately 9 mg/kg [1]. In stark contrast, its structural isomer oenanthotoxin is far more potent, with reported LD50 values of 0.58-0.83 mg/kg . This represents a potency difference of over 10-fold, a critical consideration for dose-ranging studies.

Neurotoxicology GABA Antagonism In Vivo Pharmacology

Electrophysiological Impact on Neuronal Action Potentials: A Head-to-Head Comparison

Cicutoxin demonstrated a profound and dose-dependent effect on the duration of repolarization of neuronal action potentials in a snail neuron model . At a concentration of 100 µmol/l, cicutoxin increased the repolarization phase up to sixfold, whereas its close analog isocicutoxin achieved only a twofold prolongation at its peak effective concentration of 60 µmol/l, and this effect was reduced at a higher concentration .

Electrophysiology Neurobiology Ion Channel Modulation

Target Engagement at the GABA_A Receptor: Comparative Binding Affinity

The acute toxicity of cicutoxin and its derivatives is directly correlated with their ability to inhibit the binding of the noncompetitive GABA antagonist [3H]EBOB to GABA-gated chloride channels in rat brain cortex [1]. This study established that cicutoxin's high-affinity binding to these channels is the primary driver of its convulsant activity, a quantitative correlation not established for many other in-class compounds.

Receptor Pharmacology Binding Assay GABA_A Receptor

Comparative Stability and Handling Constraints

Cicutoxin is exceptionally unstable when isolated. It is documented to rapidly break down and turn brown upon exposure to air, light, or heat, which is a major challenge for its use [1]. This degradation begins at temperatures just above 35°C [2]. In contrast, while other polyacetylenes like falcarinol are also sensitive, cicutoxin's instability is often cited as a primary reason for the scarcity of research on the pure compound [1].

Analytical Chemistry Chemical Stability Sample Handling

Optimal Research and Industrial Scenarios for Cicutoxin (CAS 505-75-9) Procurement


Standard GABAergic Convulsant in Neuropharmacology Studies

Given its established mechanism as a non-competitive GABA_A antagonist with defined electrophysiological effects , cicutoxin is the preferred research tool for inducing and studying seizure models in vitro. Its dose-dependent prolongation of neuronal action potentials makes it ideal for mechanistic studies of convulsant activity, where its well-characterized effect is required as a positive control.

Reference Standard for Analytical Toxicology and Forensic Chemistry

Due to its unique polyacetylene structure and potent toxicity [1], cicutoxin serves as an essential reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for detecting water hemlock poisoning in biological samples [2]. Its distinct chemical signature is crucial for forensic and veterinary toxicology laboratories.

Development and Validation of Stability-Indicating Assays

The extreme chemical instability of cicutoxin, which decomposes in air and light [3], makes it an excellent stress-test compound for developing new formulation or storage technologies. Research focused on stabilizing highly labile natural products or developing stability-indicating analytical methods would find cicutoxin a challenging and relevant test subject.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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